![molecular formula C20H16FNO4 B2790689 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938036-98-7](/img/structure/B2790689.png)
3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one, also known as FFC, is a synthetic compound that belongs to the class of furochromone derivatives. FFC has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is not fully understood. However, studies have shown that 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one inhibits the activity of various enzymes and pathways involved in cancer cell growth and survival. 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one inhibits the activity of various enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has also been shown to induce apoptosis in cancer cells. In addition, 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is its potential therapeutic applications in cancer treatment. 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has been shown to inhibit the growth of cancer cells in various cancer types, making it a promising candidate for further research. However, one of the limitations of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is its low yield in the synthesis process, which makes it difficult to produce large quantities for research purposes.
Future Directions
There are several future directions for the research on 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one. One of the directions is to further investigate its anti-cancer properties and potential therapeutic applications in cancer treatment. Another direction is to study the mechanism of action of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one and its interactions with various enzymes and pathways involved in cancer cell growth and survival. Additionally, future research could focus on improving the synthesis process of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one to increase its yield and availability for research purposes.
Synthesis Methods
The synthesis of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one involves a multi-step process that starts with the condensation of 3-fluorophenylacetic acid with 2-methoxyethylamine to form an amide intermediate. The amide intermediate is then cyclized using sodium hydride and 4-chloro-7-hydroxycoumarin to form the desired 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one product. The yield of the synthesis process is approximately 50%.
Scientific Research Applications
3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has been studied for its potential therapeutic applications in various scientific research studies. One of the most notable applications of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is its anti-cancer properties. Studies have shown that 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one inhibits the growth of cancer cells in various cancer types, including breast, lung, and colon cancer. 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has also been studied for its anti-inflammatory, anti-oxidant, and anti-microbial properties.
properties
IUPAC Name |
3-(3-fluorophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-24-10-9-22-19-16(12-5-4-6-13(21)11-12)17-18(26-19)14-7-2-3-8-15(14)25-20(17)23/h2-8,11,22H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJYDZYBNSZNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

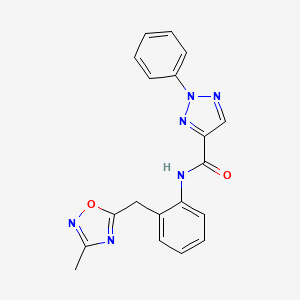

![2-(benzylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2790613.png)
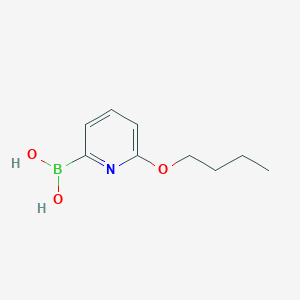
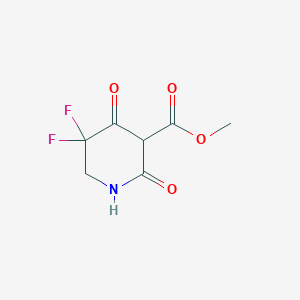
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid](/img/structure/B2790617.png)
![N-Cyclopentyl-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2790618.png)
![Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate](/img/structure/B2790621.png)
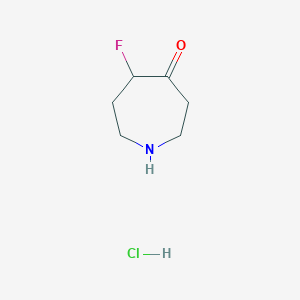
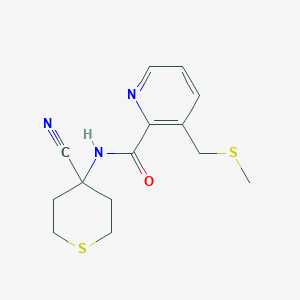
![1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B2790625.png)
![(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2790626.png)
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanone;hydrochloride](/img/structure/B2790627.png)
![{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2790629.png)